[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine
Description
[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine is a secondary amine featuring a dimethyl-substituted 1,3-oxazole ring linked via a methylene group to an ethylphenyl-substituted ethylamine moiety. The compound’s structure combines aromatic and heterocyclic elements, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-(4-ethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-14-6-8-15(9-7-14)12(3)17-10-16-18-11(2)13(4)19-16/h6-9,12,17H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBSLDCXYWWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NCC2=NC(=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Oxazole Ring Formation: : The synthesis begins with the formation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of an α-haloketone with an amide in the presence of a base.
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Alkylation: : The next step involves the alkylation of the oxazole ring. This can be done using a suitable alkyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Coupling with Ethylphenyl Group: : The final step is the coupling of the oxazole derivative with the ethylphenyl group. This can be achieved through a nucleophilic substitution reaction, where the oxazole derivative acts as a nucleophile attacking the electrophilic carbon of the ethylphenyl halide.
Industrial Production Methods
In an industrial setting, the production of [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or aldehydes.
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Reduction: : Reduction reactions can target the oxazole ring or the ethylphenyl group, potentially leading to the formation of alcohols or amines.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Nucleophiles: Halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that compounds with oxazole rings often exhibit biological activities such as anti-inflammatory and analgesic properties. For instance, derivatives of oxazole have shown promise in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory process .
Anti-Cancer Research
Recent studies have highlighted the role of amines and oxazoles in cancer treatment. Compounds similar to [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine have been explored for their ability to modulate immune responses against tumors, particularly in therapies involving chimeric antigen receptors (CARs) . This suggests a potential application in targeted cancer therapies.
Neuropharmacology
The structural characteristics of this compound may also lend themselves to neuropharmacological studies. Compounds with similar frameworks have been noted for their effects on neurotransmitter systems, indicating that this compound could be a candidate for research into neurodegenerative diseases or mood disorders.
Environmental Risk Assessment
The environmental impact of chemical compounds is a growing concern. Studies have included assessments of ionizable organic compounds like this compound to understand their persistence and toxicity in ecosystems . Such assessments are crucial for regulatory compliance and environmental protection.
Analytical Chemistry
This compound can be used as a reference standard in analytical chemistry for the development of methods to detect similar compounds in environmental samples. Its unique structure makes it suitable for chromatographic techniques aimed at identifying pollutants or assessing chemical exposure levels.
Industrial Uses
As a specialty chemical, this compound can be utilized in the synthesis of other complex molecules. Its unique functional groups can serve as intermediates in the production of pharmaceuticals or agrochemicals .
Material Science
The compound's properties may also find applications in material science, particularly in the development of polymers or coatings where specific chemical interactions are required. Its stability and reactivity can be leveraged to create advanced materials with tailored functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and ethylphenyl group can engage in specific binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
(b) [(4-Ethylphenyl)methyl][1-(2-methoxyphenyl)ethyl]amine
- Structure : Replaces the dimethyl-oxazole with a 2-methoxyphenyl group.
- Molecular Weight: 269.38 g/mol (C₁₈H₂₃NO).
- Key Features : The methoxy group increases hydrophilicity but reduces lipophilicity compared to the dimethyl-oxazole in the target compound. This difference may impact blood-brain barrier penetration .
Substituted Phenyl Ethylamines
(a) 1-(4-Ethylphenyl)-N-[(2-methoxyphenyl)methyl]propane-2-amine (4-EA-NBOMe)
- Structure : Features a propane-2-amine linker between ethylphenyl and methoxybenzyl groups.
- Metabolism : Extensive hepatic metabolism in rats and humans, producing 69 metabolites via oxidative pathways. This suggests high metabolic lability compared to the target compound’s oxazole-stabilized structure .
(b) (3-Ethyl-phenyl)-{1-methyl-5-[2-(4-phenyl-5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Structure : Incorporates imidazole and benzimidazole rings.
- Key Features : The trifluoromethyl group enhances electron-deficient character, contrasting with the electron-rich oxazole in the target compound. This may alter receptor-binding selectivity .
Heterocyclic Amines with Triazole/Oxadiazole Moieties
(a) Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
- Structure : Triazole ring replaces oxazole.
- Molecular Weight : ~216 g/mol (C₁₁H₁₄N₄).
(b) N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Structure : Oxadiazole and thiazole rings.
- Key Features : Oxadiazoles are more rigid and electron-deficient than oxazoles, which could influence π-π stacking interactions in receptor binding .
Comparative Data Table
Biological Activity
[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine is a synthetic compound with potential pharmacological applications. Its structure consists of a dimethyl-1,3-oxazole moiety linked to a 1-(4-ethylphenyl)ethylamine group, which suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H22N2O
- Molecular Weight : 258.36 g/mol
- CAS Number : 1183362-14-2
- IUPAC Name : N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-(4-ethylphenyl)ethanamine
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, specifically the 5-hydroxytryptamine receptor subtype 1D (5-HT1D). Compounds that exhibit agonistic activity at this receptor can influence neurotransmitter release and have implications for treating conditions such as migraines and anxiety disorders.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the oxazole ring and the ethylphenyl group can significantly affect receptor binding affinity and selectivity. For example, variations in substituents on the phenyl ring can enhance receptor potency, as evidenced by related compounds in pharmacological studies .
Biological Activity Data
| Parameter | Value |
|---|---|
| Receptor Target | 5-HT1D |
| Binding Affinity (K_i) | 2.4 nM |
| Oral Bioavailability (F_po) | 51% |
| Metabolic Stability | High in liver microsomes |
Study on Agonistic Properties
A study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant agonistic properties at the 5-HT1D receptor. The compound this compound was noted for its favorable binding characteristics and metabolic profile, suggesting potential as a therapeutic agent for migraine relief .
Toxicity Profiling
Toxicity assessments conducted through the ToxCast program evaluated the compound's effects across various biological assays. The compound showed minimal toxicity in human liver cell lines (HepG2) and did not exhibit significant adverse effects at therapeutic doses, indicating a favorable safety profile .
Research Findings
Recent research has focused on the potential applications of this compound in treating neurological disorders. The findings suggest that its agonistic action on serotonin receptors could be beneficial for managing conditions such as depression and anxiety. Additionally, ongoing studies aim to explore its efficacy in combination therapies with other psychiatric medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
